molecular formula C26H52NO7P B13765343 3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium

3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium

Katalognummer: B13765343
Molekulargewicht: 529.7 g/mol
InChI-Schlüssel: CNMVMRZFFHDURY-KNNBGRHLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium is a heterocyclic organic compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped to handle complex organic syntheses. The process may involve large-scale reactions under controlled conditions to ensure consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds .

Wissenschaftliche Forschungsanwendungen

3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium stands out due to its unique structure, which allows for specific interactions and applications not possible with other similar compounds. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance .

Eigenschaften

Molekularformel

C26H52NO7P

Molekulargewicht

529.7 g/mol

IUPAC-Name

[2-acetyloxy-3-(9,9,10,10-tetratritiohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphite

InChI

InChI=1S/C26H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)31-22-25(34-24(2)28)23-33-35(30)32-21-20-27(3,4)5/h25H,6-23H2,1-5H3/i11T2,12T2

InChI-Schlüssel

CNMVMRZFFHDURY-KNNBGRHLSA-N

Isomerische SMILES

[3H]C([3H])(CCCCCC)C([3H])([3H])CCCCCCCC(=O)OCC(COP([O-])OCC[N+](C)(C)C)OC(=O)C

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP([O-])OCC[N+](C)(C)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.